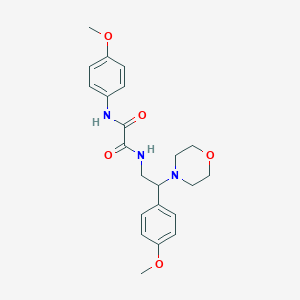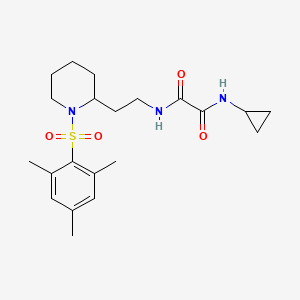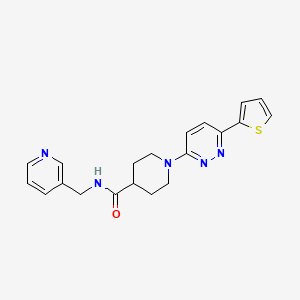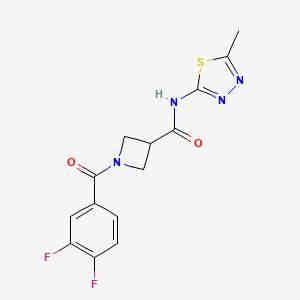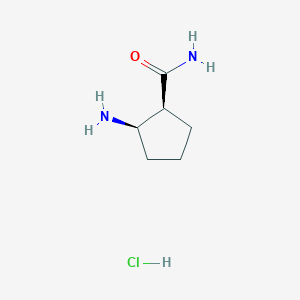
(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide” is a complex organic compound that contains several functional groups, including an acrylamide group, a thiophene ring, and a 1,2,3-triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene rings, the 1,2,3-triazole ring, and the acrylamide group. These functional groups would likely confer specific physical and chemical properties to the compound .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the functional groups. For example, the acrylamide group could undergo reactions typical of carbonyl compounds, while the thiophene and 1,2,3-triazole rings might participate in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acrylamide group might increase its solubility in polar solvents, while the aromatic rings might increase its stability .
科学的研究の応用
Synthesis and Structural Analysis
Compounds closely related to "(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide" have been synthesized and structurally analyzed to understand their molecular configurations and properties. For instance, the synthesis and crystal structure determination of related acrylamide derivatives have been extensively studied. These studies provide insights into molecular interactions, such as intermolecular hydrogen bonding and π-π stacking, which are critical for understanding the chemical behavior and potential applications of such compounds (Lee et al., 2009).
Potential Applications
Antimicrobial and Antifungal Activities
Certain acrylamide derivatives have been evaluated for their antimicrobial and antifungal activities. The synthesis of these compounds typically involves reactions such as Claisen-Schmidt Condensation, highlighting their potential in developing new antimicrobial agents (Patel & Panchal, 2012).
Optoelectronic and Nonlinear Optical Limiting
The engineering of organic sensitizers, including acrylamide derivatives, has shown significant promise in solar cell applications and nonlinear optical limiting. These advancements indicate the potential of such compounds in enhancing the efficiency of optoelectronic devices and in applications aimed at protecting human eyes and optical sensors (Kim et al., 2006).
Chiral Stationary Phases for Chromatography
Acrylamide derivatives have also been explored for their application in chromatography as chiral stationary phases (CSPs). These CSPs are used for the enantioseparation of racemic compounds, demonstrating the utility of acrylamide derivatives in analytical chemistry and pharmaceutical analysis (Tian et al., 2010).
Corrosion Inhibition
Photo-cross-linking chalcones, synthesized from acrylamide derivatives, have been studied for their role as corrosion inhibitors for mild steel in acidic mediums. These studies reveal the potential of acrylamide derivatives in industrial applications where corrosion resistance is crucial (Ramaganthan et al., 2015).
特性
IUPAC Name |
(E)-3-thiophen-2-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c19-13(6-5-12-3-1-7-20-12)15-9-11-10-18(17-16-11)14-4-2-8-21-14/h1-8,10H,9H2,(H,15,19)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDRNUOYQKQUTC-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chlorospiro[2.3]hexane-2-sulfonyl chloride](/img/structure/B2358570.png)
![2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2358573.png)


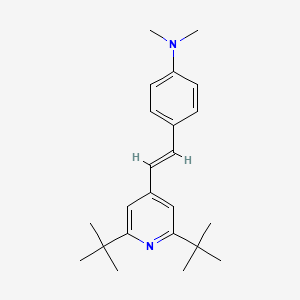
![4-ethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2358577.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2358578.png)
![7-Fluoro-2-methyl-3-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2358581.png)

